5-Bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the bromination of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The resulting brominated intermediate is then coupled with an aniline derivative through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
5-Bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific tyrosine kinases.
Molecular Biology: Used in molecular docking studies to understand its interaction with various biological targets.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules through cross-coupling reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds also exhibit inhibitory effects on tyrosine kinases and have been studied for their anticancer properties.
2-Amino-5-bromo-4,6-dimethylpyridine: Another brominated compound with potential biological activity.
Uniqueness
5-Bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C18H18BrN5O2 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-bromo-N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H18BrN5O2/c1-11-20-16(10-17(21-11)24(2)3)22-12-4-6-13(7-5-12)23-18(25)14-8-9-15(19)26-14/h4-10H,1-3H3,(H,23,25)(H,20,21,22) |
InChI Key |
HAULNKVHGIAITB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.